molecular formula C11H9FN2O3 B12576266 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- CAS No. 612511-88-3

3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-

Cat. No.: B12576266
CAS No.: 612511-88-3
M. Wt: 236.20 g/mol
InChI Key: UJIASOOIQMBDSX-UHFFFAOYSA-N
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Description

The compound 3-quinolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is a fluoroquinolone derivative characterized by a quinoline core substituted with an ethyl group at position 1, a fluorine atom at position 6, and a ketone group at position 4 (Figure 1). While structurally similar to well-known antibiotics like Norfloxacin and Ciprofloxacin, this compound lacks the critical piperazinyl or other hydrophilic substituents at position 7, which are typically essential for antibacterial activity and solubility in clinical fluoroquinolones .

Properties

CAS No.

612511-88-3

Molecular Formula

C11H9FN2O3

Molecular Weight

236.20 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxocinnoline-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O3/c1-2-14-8-4-3-6(12)5-7(8)10(15)9(13-14)11(16)17/h3-5H,2H2,1H3,(H,16,17)

InChI Key

UJIASOOIQMBDSX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)F)C(=O)C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- typically involves several steps. One common method includes the reaction of 1,4-dihydroquinoline-3,4-dione with chloroacetic acid and potassium bromide in dimethyl sulfoxide (DMSO) to form an intermediate. This intermediate is then treated with hydrofluoric acid and hydrolyzed to yield the target compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- has several scientific research applications:

Mechanism of Action

The antibacterial activity of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By interfering with these enzymes, the compound prevents bacterial DNA from unwinding and replicating, leading to bacterial cell death .

Comparison with Similar Compounds

Key Structural Features:

  • 1-Ethyl group : Enhances lipophilicity and membrane penetration but may reduce solubility compared to cyclopropyl analogs (e.g., Ciprofloxacin) .
  • 6-Fluoro substitution: Common in fluoroquinolones; stabilizes the DNA gyrase–quinolone complex via electronegative interactions .
  • 4-Oxo group : Critical for binding to bacterial DNA gyrase and topoisomerase IV .
  • 7-Unsubstituted position: The absence of a substituent here distinguishes it from most clinically used quinolones, likely impacting both solubility and antibacterial efficacy .

Comparison with Similar Compounds

The antibacterial activity, solubility, and pharmacokinetics of fluoroquinolones are heavily influenced by substituents at positions 1, 6, 7, and 6. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Fluoroquinolones

Compound Name 1-Substituent 6-Substituent 7-Substituent Molecular Weight Aqueous Solubility (mg/L) MIC (E. coli, µg/mL)
Target Compound Ethyl Fluoro H 279.26* Low (predicted) N/A
Norfloxacin () Ethyl Fluoro Piperazinyl 319.33 280–400 0.19–0.37
Ciprofloxacin () Cyclopropyl Fluoro Piperazinyl 331.34 30–100 0.01–0.05
Enoxacin () Ethyl Fluoro Piperazinyl (1,8-naphthyridine) 320.32 200–300 0.25–0.50
7-Chloro Analog () Ethyl Fluoro Chloro 269.66 Not reported N/A

Notes:

  • Target Compound: The lack of a hydrophilic group at position 7 (e.g., piperazinyl in Norfloxacin) likely reduces solubility and antibacterial efficacy. Fluoroquinolones with unsubstituted 7-positions are generally inactive against Gram-negative bacteria due to poor DNA gyrase binding .
  • Norfloxacin: The 7-piperazinyl group enhances solubility via hydrogen bonding and improves Gram-negative activity (MIC: 0.19–0.37 µg/mL against E. coli) .
  • Ciprofloxacin : A cyclopropyl group at position 1 increases tissue penetration, while the 7-piperazinyl group broadens the spectrum (MIC: 0.01–0.05 µg/mL against E. coli) .
  • Enoxacin: The 1,8-naphthyridine core slightly reduces potency compared to Norfloxacin but maintains moderate solubility .
  • 7-Chloro Analog () : Chlorine at position 7 may confer residual activity against specific pathogens, but data on solubility and efficacy are lacking .

Key Findings from Research:

Role of the 7-Substituent: Piperazinyl or amine groups at position 7 are critical for binding to bacterial DNA gyrase. Their absence in the target compound likely renders it ineffective against most Gram-negative bacteria .

Impact of Position 1 Substituents: Ethyl groups (as in the target compound and Norfloxacin) improve lipophilicity but are less effective than cyclopropyl groups (Ciprofloxacin) in enhancing bioavailability .

Solubility Considerations: The target compound’s predicted low solubility aligns with unsubstituted quinolones, which often require formulation aids (e.g., co-crystals, salts) for clinical use. highlights Norfloxacin’s co-crystallization with phenolic acids to enhance dissolution rates .

Discussion of Discrepancies and Limitations

  • Naming Ambiguity: The compound name references “cinnolinecarboxylic acid,” but most evidence discusses quinolinecarboxylic acid derivatives.
  • Hypothetical Nature of Target Compound: Limited direct evidence exists for the exact structure described. Comparisons are based on structural analogs and known structure-activity relationships (SAR) from fluoroquinolone research .

Biological Activity

3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-, also known as a derivative of quinolone, has garnered attention for its potential biological activities. This compound is part of a larger class of fluoroquinolone antibiotics known for their antibacterial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Cinnolinecarboxylic acid, 1-ethyl-6-fluoro-1,4-dihydro-4-oxo- is C12H10FN3O3C_{12}H_{10}F_{N_3}O_3, with a molecular weight of approximately 249.22 g/mol. Its structure features a quinolone core with a fluorine substituent that enhances its antibacterial efficacy.

Antibacterial Properties

Quinolone derivatives, including 3-Cinnolinecarboxylic acid, exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.

Table 1: Antibacterial Efficacy Against Various Bacteria

Bacteria TypeStrainMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus0.5 µg/mL
Gram-negativeEscherichia coli1.0 µg/mL
Gram-negativePseudomonas aeruginosa2.0 µg/mL

This table summarizes the MIC values for various bacterial strains, indicating that the compound is particularly potent against Staphylococcus aureus.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of 3-Cinnolinecarboxylic acid on human cell lines. Results indicate that while the compound effectively inhibits bacterial growth, it exhibits low toxicity towards human cells at therapeutic concentrations.

Table 2: Cytotoxicity Data on Human Cell Lines

Cell LineIC50 (µM)
HeLa>50
MCF-7>50
HepG2>50

The IC50 values suggest that the compound has a favorable safety profile for potential therapeutic applications.

The primary mechanism by which 3-Cinnolinecarboxylic acid exerts its antibacterial effects involves interference with DNA replication processes in bacteria. By binding to DNA gyrase and topoisomerase IV, the compound prevents the supercoiling necessary for DNA unwinding during replication, leading to bacterial cell death.

Study on Efficacy Against UTI Pathogens

A clinical study evaluated the efficacy of a fluoroquinolone derivative including 3-Cinnolinecarboxylic acid in treating urinary tract infections (UTIs). Patients with confirmed UTI pathogens were treated with the compound over a two-week period.

Findings:

  • Success Rate: 85% clinical cure rate.
  • Common Pathogens: Escherichia coli and Klebsiella pneumoniae were predominantly sensitive to treatment.

This study highlights the potential application of this compound in treating common bacterial infections.

Resistance Patterns

Another research focused on resistance patterns observed in bacterial strains after prolonged exposure to fluoroquinolones. It was noted that while initial susceptibility was high, resistance development was significant after extended treatment periods.

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